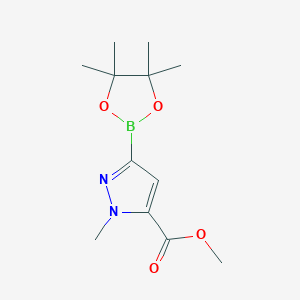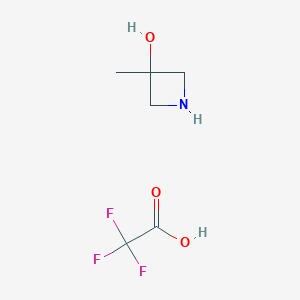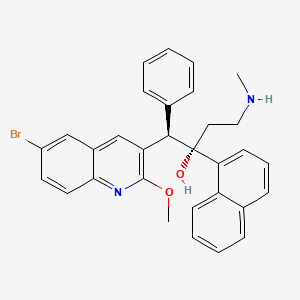
N-Monodesmethyl bedaquiline
描述
N-Monodesmethyl bedaquiline is a significant metabolite of bedaquiline, a novel antitubercular drug. Bedaquiline, known for its role in treating multidrug-resistant tuberculosis (MDR-TB), is metabolized primarily via cytochrome P450 isoenzyme 3A4 (CYP3A4) into this compound, which possesses a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound.
Metabolism and Pharmacokinetics
Bedaquiline is metabolized to this compound, a less active metabolite, through the action of CYP3A4. This process significantly impacts the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).
In studies involving healthy volunteers, the pharmacokinetic interactions of bedaquiline and its metabolite were thoroughly investigated. These studies provide crucial information regarding the metabolism and disposition of bedaquiline and this compound in the human body (Dooley et al., 2012).
Analytical Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the robust and accurate analysis of bedaquiline and this compound in human serum. These methods are essential for pharmacokinetic studies and therapeutic drug monitoring in patients receiving bedaquiline treatment (Alffenaar et al., 2015).
Future Research and Clinical Implications
Understanding the metabolism of bedaquiline, including the formation of this compound, is crucial for optimizing the treatment of MDR-TB. It aids in predicting drug-drug interactions, understanding the drug's efficacy, and managing potential adverse effects. Future research in this area could lead to improved treatment strategies and outcomes for patients with MDR-TB (Liu et al., 2014).
科学研究应用
Tuberculosis Treatment Research
Effectiveness in Multidrug-Resistant TB: Bedaquiline, and consequently its metabolite N-monodesmethyl bedaquiline, plays a crucial role in treating multidrug-resistant tuberculosis (this compound). Research on bedaquiline-containing regimens has shown promising results in terms of culture conversion rates and treatment success, which implicates the role of its metabolites in therapeutic effectiveness (Borisov et al., 2017).
Drug Interaction Studies
Pharmacokinetic Interactions: Studies on the pharmacokinetics of bedaquiline, including its metabolism to this compound, have helped understand potential drug-drug interactions, especially with antiretroviral agents. This research is crucial for managing co-infections like HIV and TB (Dooley et al., 2012).
Metabolism and Resistance Studies
Metabolic Pathway Exploration: The metabolism of bedaquiline to this compound, primarily via CYP3A4, has been a significant area of research. Understanding this pathway is essential for predicting drug-drug interactions and managing potential adverse effects (Liu et al., 2014).
Resistance Mechanisms: Research into bedaquiline resistance, which may also impact its metabolites like this compound, has been crucial in understanding the efficacy of TB treatment. Identifying genetic mutations responsible for reduced susceptibility can guide treatment strategies (Nguyen et al., 2018).
作用机制
Targeting Mycobacterial ATP Synthase
Inhibition of ATP Generation: Bedaquiline and its metabolites, including N-Monodesmethyl bedaquiline, inhibit ATP generation in Mycobacterium tuberculosis by interfering with the F-ATP synthase activity. This inhibition is achieved by binding to the c-ring of the mycobacterial ATP synthase, an enzyme essential for energy production in M. tuberculosis, leading to the inhibition of ATP synthesis (Sarathy, Gruber, & Dick, 2019).
Pharmacokinetic Aspects
Metabolism by Cytochrome P450: Bedaquiline is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into this compound. This metabolism significantly influences the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).
Molecular Interactions and Structural Insights
Structural Analysis: Studies on the structure of the mycobacterial ATP synthase rotor ring in complex with bedaquiline have provided insights into the drug's binding mechanism. These structural analyses help understand how bedaquiline, and by extension its metabolites, specifically inhibit the mycobacterial ATP synthase (Preiss et al., 2015).
生化和生理效应
Interaction with Mycobacterial ATP Synthase
Inhibition of ATP Synthase in Mycobacteria: N-Monodesmethyl bedaquiline, like bedaquiline, targets the mycobacterial ATP synthase, essential for energy production in M. tuberculosis. This action results in the inhibition of ATP synthesis, which is a crucial mechanism in the treatment of multidrug-resistant tuberculosis (Sarathy, Gruber, & Dick, 2019).
Metabolic Pathways in Humans
Cytochrome P450 3A4 Metabolism: Bedaquiline is metabolized to this compound by cytochrome P450 3A4 (CYP3A4). This metabolic pathway is significant for understanding the pharmacokinetics of bedaquiline and its efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).
Drug-Drug Interaction Studies
Pharmacokinetic Interactions with Antiretrovirals: Research has been conducted on the pharmacokinetic interactions between bedaquiline, its metabolite this compound, and antiretroviral agents, particularly relevant for managing co-infections like HIV and tuberculosis (Dooley et al., 2012).
实验室实验的优点和局限性
Advantages
Enhanced Efficacy in Treating Tuberculosis
Improved Treatment Outcomes: Research indicates that bedaquiline, the parent compound of N-Monodesmethyl bedaquiline, significantly enhances treatment outcomes in multidrug-resistant tuberculosis, suggesting a potential beneficial role of its metabolite in therapy (Diacon et al., 2014).
Pharmacokinetic Understanding
Metabolism Insights: Studies on bedaquiline's metabolism to this compound via cytochrome P450 3A4 (CYP3A4) offer insights into drug-drug interactions and pharmacokinetics, which are crucial for optimizing tuberculosis treatment regimens (van Heeswijk, Dannemann, & Hoetelmans, 2014).
Limitations
Drug-Drug Interaction Challenges
Complex Interactions with Antiretrovirals: this compound's interactions with antiretroviral agents, particularly in HIV-TB co-infection, pose challenges in managing these complex cases (Dooley et al., 2012).
Limited Understanding of Direct Effects
Focus on Parent Compound: Much of the research focuses on bedaquiline, with limited direct studies on this compound, making it challenging to fully understand the specific contributions of this metabolite in tuberculosis treatment.
未来方向
Pharmacokinetics and Drug-Drug Interactions: Bedaquiline, approved for treating multidrug-resistant tuberculosis, metabolizes primarily into N-monodesmethyl bedaquiline through cytochrome P450 isoenzyme 3A4 (CYP3A4). Studies have explored its pharmacokinetics and interactions with other drugs, including anti-TB and antiretroviral agents, revealing potential interactions and the pharmacokinetic profile of bedaquiline and this compound (van Heeswijk et al., 2014).
Metabolic Pathways: Bedaquiline's metabolism involves various cytochrome P450 enzymes, including CYP2C8 and CYP2C19, in addition to CYP3A4. This understanding helps predict and prevent potential drug-drug interactions and adverse reactions associated with bedaquiline, including the N-monodesmethyl metabolite (Liu et al., 2014).
Structural Simplification: Research into simplifying bedaquiline's structure, while maintaining antitubercular activity, has been conducted. This could lead to the development of less complex and lower-cost bedaquiline derivatives, potentially impacting the pharmacokinetics and effectiveness of this compound (He et al., 2016).
Novel Delivery Forms: Innovative delivery forms of bedaquiline, such as inhalable dry powder, have been investigated. This could potentially reduce side effects associated with oral bedaquiline, thereby possibly influencing the pharmacokinetics and metabolism of this compound (Momin et al., 2019).
Resistance and Efficacy: The emergence of bedaquiline resistance, including cross-resistance with other drugs, underscores the need for systematic surveillance and understanding of resistance mechanisms. This knowledge is crucial for the effective use of bedaquiline and its metabolites in clinical settings (Nguyen et al., 2018).
属性
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235434 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861709-47-9 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-MONODESMETHYL BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of measuring N-Monodesmethyl Bedaquiline levels in patients undergoing Bedaquiline treatment?
A: this compound (M2) is the primary metabolite of Bedaquiline, a drug used to treat multidrug-resistant tuberculosis (TB) []. While the research paper focuses on developing an analytical method to measure both Bedaquiline and M2, understanding M2 levels is crucial because:
- Exposure-Dependent Killing: Bedaquiline's efficacy relies on maintaining adequate drug exposure within the body []. Measuring M2 levels helps researchers understand the overall exposure to both the active drug and its primary metabolite.
- Pharmacokinetic Studies: Data on drug exposure and metabolite levels are essential for conducting pharmacokinetic studies. This information helps determine appropriate dosing regimens, especially in specific populations where data might be limited [].
Q2: What analytical method does the research paper describe for quantifying Bedaquiline and this compound?
A: The paper details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Bedaquiline and this compound in human serum []. This method utilizes deuterated Bedaquiline as an internal standard and demonstrates high sensitivity and accuracy for measuring both compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)
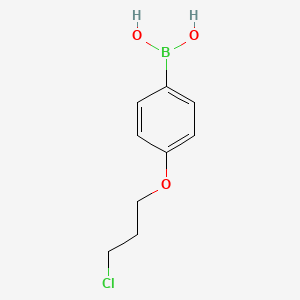
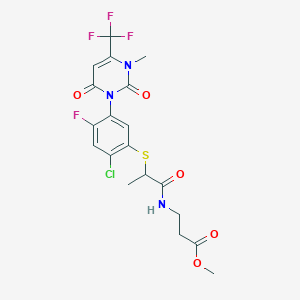

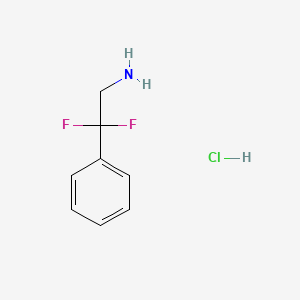
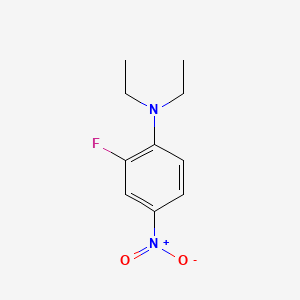
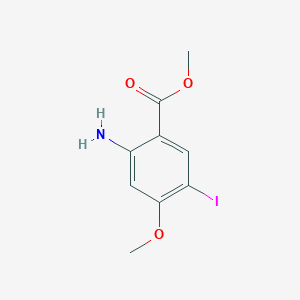

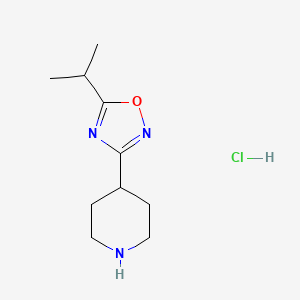

![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
